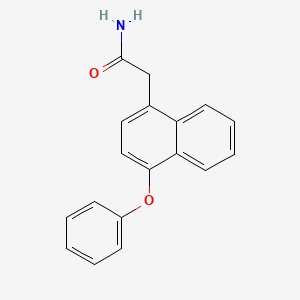
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a pyrrole ring, and an oxazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone ring, followed by the introduction of the pyrrole ring and the hydroxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for maximum efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the pyrrole ring.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups to the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the oxazolidinone ring suggests possible antibacterial properties, while the pyrrole ring could contribute to interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of functional groups may offer unique interactions with biological systems, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways. The oxazolidinone ring may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the pyrrole ring could interact with other biological molecules, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidinones and pyrrole-containing molecules. Examples include linezolid, an oxazolidinone antibiotic, and pyrrole-based drugs used in various therapeutic applications.
Uniqueness
What sets (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one apart is its specific combination of functional groups and stereochemistry. This unique structure may offer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
587869-25-8 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(5R)-5-(hydroxymethyl)-3-(1-methylpyrrol-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-10-4-2-3-8(10)11-5-7(6-12)14-9(11)13/h2-4,7,12H,5-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
VWFBCDNGYDKEIB-SSDOTTSWSA-N |
Isomerische SMILES |
CN1C=CC=C1N2C[C@@H](OC2=O)CO |
Kanonische SMILES |
CN1C=CC=C1N2CC(OC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)


![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
